molecular formula C31H32N2O2S B2662236 N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide CAS No. 763126-89-2

N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide

Cat. No.: B2662236
CAS No.: 763126-89-2
M. Wt: 496.67
InChI Key: RUXJFLPMIYFEHJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-[(3-naphthalen-2-yl-3-oxopropyl)amino]phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O2S/c1-2-3-6-23-9-13-28(14-10-23)33-31(35)22-36-29-17-15-27(16-18-29)32-20-19-30(34)26-12-11-24-7-4-5-8-25(24)21-26/h4-5,7-18,21,32H,2-3,6,19-20,22H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJFLPMIYFEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-89-2
Record name N-(4-BUTYLPHENYL)-2-((4-((3-(2-NAPHTHYL)-3-OXOPROPYL)AMINO)PHENYL)THIO)ACETAMIDE
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Biological Activity

N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide (CAS Number: 763126-89-2) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C31H32N2O2S
  • Molecular Weight : 496.66 g/mol
  • Structural Features : The compound features a butyl group, a sulfanyl group, and an acetamide moiety, which contribute to its unique biological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an anti-cancer agent. Its structural components suggest potential interactions with various biological targets.

  • Inhibition of Tumor Growth : The compound has been shown to inhibit specific cellular pathways involved in tumor growth and proliferation. This inhibition could be attributed to its ability to interact with proteins involved in cell signaling pathways.
  • Lipophilicity and Bioavailability : The presence of the naphthyl and butyl groups enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy against cancer cells.
  • Potential Protein Interactions : Initial findings suggest that the compound may bind to specific proteins, inhibiting their activity and thereby affecting cellular processes critical for tumor survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can include:

  • Formation of the butylphenyl group.
  • Introduction of the naphthyl and amino functionalities.
  • Final assembly through condensation reactions involving the acetamide moiety.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-2-[({4-[3-(1-naphthalenyloxy)propyl]amino}phenyl)sulfanyl]acetamideMethyl instead of butylDifferent pharmacokinetics
N-(4-propoxyphenyl)-2-[({4-[3-(1-naphthalenyloxy)propyl]amino}phenyl)sulfanyl]acetamidePropoxy group alters lipophilicityVarying biological activity
N-(3-chlorophenyl)-2-[({4-[3-(1-naphthalenyloxy)propyl]amino}phenyl)sulfanyl]acetamideChlorine substitution affects reactivityIncreased potency against certain targets

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structural analogs have shown promise in targeting specific signaling pathways involved in cancer progression.

Antimicrobial Effects

The sulfanyl acetamide derivatives have been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Drug Development

This compound is being explored as a lead compound in drug development. Its unique chemical structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are investigating its potential as a scaffold for designing new drugs targeting cancer and infectious diseases.

Case Studies

  • Anticancer Activity : A research team conducted a study where they synthesized several derivatives of this compound. They tested these compounds against breast cancer cell lines and found that one derivative exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapy agents.
  • Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that at a concentration of 50 µg/mL, it inhibited the growth of E. coli by 70%, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name (CAS) Substituents on Phenyl Ring Sulfanyl Bridge Group Molecular Weight Key Structural Differences
Target Compound (763126-89-2) 4-butylphenyl 4-[3-(2-naphthyl)-3-oxopropylamino] 496.66 Naphthyl group, para-substitution
763125-70-8 4-butylphenyl 2-[3-(2-naphthyl)-3-oxopropylamino] ~496 Ortho-substitution on phenyl ring
N-(4-Fluorophenyl) derivatives 4-fluorophenyl Hexylsulfanyl ~400–450 Fluorine substituent, aliphatic sulfanyl chain
882083-32-1 () 4-(trifluoromethoxy)phenyl Quinazolinyl heterocycle 451.46 Trifluoromethoxy group , heterocyclic core
329079-03-0 4-sec-butylphenyl 4-chlorophenyl ~400 Chloro substituent, sec-butyl chain
Physicochemical and Electronic Properties
  • Lipophilicity : The target compound’s naphthyl group and butyl chain confer higher lipophilicity (predicted logP > 5) compared to fluorophenyl (logP ~3.5) or chlorophenyl (logP ~4) derivatives. This may enhance membrane permeability but reduce aqueous solubility .
  • In contrast, chloro () and trifluoromethoxy () groups are electron-withdrawing, altering charge distribution and binding affinity .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:
Synthetic optimization should follow a Design of Experiments (DoE) approach to systematically evaluate variables (e.g., reaction temperature, stoichiometry, catalyst loading). For example, copolymerization methods involving sulfanyl and acetamide moieties (as in related structures) require controlled stepwise coupling to avoid side reactions. Evidence from analogous acetamide syntheses suggests using APS (ammonium persulfate) as an initiator and monitoring reaction progress via HPLC or LC-MS to ensure purity . Statistical modeling, as applied in flow-chemistry experiments, can further refine yield and scalability .

Basic: How can the crystal structure of this compound be resolved, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D molecular conformation. For sulfanyl-acetamide derivatives, crystallization in ethanol or DMSO is often effective. Key parameters include bond angles (e.g., C–S–C linkages) and intermolecular interactions, such as hydrogen bonding between acetamide carbonyl groups and aromatic protons. These interactions influence packing efficiency and stability, as observed in structurally similar N-(4-chlorophenyl)acetamide derivatives .

Advanced: How can molecular docking studies predict the binding affinity of this compound to target proteins?

Answer:
Use the Glide XP docking protocol, which incorporates hydrophobic enclosure and hydrogen-bond scoring to estimate binding affinities. For sulfanyl-acetamide compounds, prioritize hydrophobic pockets and charged residues (e.g., lysine or aspartate) that may interact with the naphthyl or butylphenyl groups. Validation against known ligands (e.g., kinase inhibitors) is critical. The RMSD threshold for reliable poses should be ≤2.0 Å, with water desolvation penalties accounted for in scoring .

Advanced: What structural motifs in this compound correlate with biological activity in structure-activity relationship (SAR) studies?

Answer:
Key motifs include:

  • Sulfanyl linker : Enhances solubility and facilitates π-π stacking with aromatic residues in target proteins.
  • Naphthyl group : Increases hydrophobic interactions, as seen in analogs with improved IC₅₀ values against cancer cell lines .
  • Butylphenyl substituent : Modulates membrane permeability; longer alkyl chains may reduce bioavailability due to increased logP values.
    Comparative analysis of halogenated analogs (e.g., chloro vs. bromo substitutions) can further refine SAR .

Advanced: How can researchers address contradictions in reported biological data (e.g., varying IC₅₀ values) for this compound?

Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. Mitigation strategies include:

  • Standardized purity validation : Use NMR (¹H/¹³C) and HRMS to confirm >95% purity.
  • Dose-response replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., fluorescence-based vs. luminescence).
  • Meta-analysis : Cross-reference data with structurally related compounds, such as N-(3-chloro-4-methoxyphenyl)acetamide, to identify trends in substituent effects .

Advanced: What methodologies are suitable for studying the compound’s stability under physiological conditions?

Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS.
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the naphthyl group. Stability in plasma (e.g., mouse) can predict half-life in vivo .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the butylphenyl chain (δ ~0.8–1.6 ppm for CH₃/CH₂) and sulfanyl group (δ ~3.5–4.0 ppm).
  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion) with <5 ppm mass error.
    Cross-referencing with crystallographic data ensures spectral accuracy .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:
Use tools like SwissADME or ADMET Predictor to estimate:

  • Lipophilicity (logP) : Critical for blood-brain barrier penetration.
  • P-glycoprotein substrate likelihood : Impacts oral bioavailability.
  • CYP inhibition : Predict drug-drug interaction risks.
    Molecular dynamics (MD) simulations can further model solvation effects of the sulfanyl group in aqueous environments .

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